1-(3-Methyl-2,3-dihydroindol-1-yl)-2-pyridin-4-ylsulfanylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-2,3-dihydroindol-1-yl)-2-pyridin-4-ylsulfanylethanone is a synthetic compound that belongs to the class of 2,3-dihydroindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-2,3-dihydroindol-1-yl)-2-pyridin-4-ylsulfanylethanone typically involves the reduction of corresponding indole derivatives. One common method is the reduction of polyfunctional 2-oxindoles using boron hydrides. This process can be chemoselective, allowing for the reduction of specific functional groups while preserving others .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-2,3-dihydroindol-1-yl)-2-pyridin-4-ylsulfanylethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield different dihydroindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Boron hydrides such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxindole derivatives, while reduction can produce various dihydroindole derivatives.
Scientific Research Applications
1-(3-Methyl-2,3-dihydroindol-1-yl)-2-pyridin-4-ylsulfanylethanone has several scientific research applications:
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-2,3-dihydroindol-1-yl)-2-pyridin-4-ylsulfanylethanone involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to bind to melatonin receptors, influencing circadian rhythms and exhibiting neuroprotective effects . The exact molecular targets and pathways may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroindole Derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Thiazole Derivatives: Thiazoles are known for their biological activities, including antioxidant, antimicrobial, and anticancer properties.
Uniqueness
1-(3-Methyl-2,3-dihydroindol-1-yl)-2-pyridin-4-ylsulfanylethanone is unique due to its specific combination of indole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(3-methyl-2,3-dihydroindol-1-yl)-2-pyridin-4-ylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-12-10-18(15-5-3-2-4-14(12)15)16(19)11-20-13-6-8-17-9-7-13/h2-9,12H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWSSBIJAXNAHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C12)C(=O)CSC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.